molecular formula C11H9Cl2N3O2S B186397 2-(2,6-Dichloroanilino)-3-pyridinesulfonamide CAS No. 55841-77-5

2-(2,6-Dichloroanilino)-3-pyridinesulfonamide

Cat. No. B186397
CAS RN: 55841-77-5
M. Wt: 318.2 g/mol
InChI Key: CTUDWPLUUVGGGP-UHFFFAOYSA-N
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Description

2-(2,6-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyridinesulfonamide Derivatives : Pyridinesulfonamide, a key fragment in novel drugs, has been synthesized in various forms, including 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. These compounds have undergone extensive stereostructure research, including single-crystal X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations (Zhou et al., 2015).

  • Structural Study of Pyridinesulfonamides : The hydrogen bonding and molecular packing in pyridinesulfonic acids and amides have been studied systematically. This research provides a background for polymorph screening and solid form hunting in pharmacologically active sulfonamides (Akiri et al., 2012).

Biological and Antitumor Activities

  • Antitumor Activity of Pyridinesulfonamide Derivatives : Various pyridinesulfonamide derivatives have been synthesized and evaluated for their antitumor activities. For example, E7070 analogs containing a 3-pyridinesulfonamide moiety demonstrated significant oral efficacy against human colon carcinoma xenografts (Owa et al., 2002).

  • Inhibition of Carbonic Anhydrase Isoforms : Novel pyridinesulfonamide derivatives have been investigated for their inhibitory action against various carbonic anhydrase isozymes, including those associated with cancer. These compounds have shown potential in the development of new inhibitors with higher efficacy and selectivity (Brzozowski et al., 2010).

Catalytic and Coordination Chemistry

  • Transfer Hydrogenation Using Pyridinesulfonamide Precatalysts : Research on organometallic complexes involving pyridinesulfonamide ligands has led to the development of precatalysts for the transfer hydrogenation of various substrates. These precatalysts are notable for their efficiency and the ability to conduct catalysis under air without the need for dried and degassed substrates (Ruff et al., 2016).

  • Synthesis of Pyridine Derivatives for Fluorescent and Magnetic Probes : 2,6-Disubstituted pyridines and bipyridines, prepared from pyridinesulfonamide derivatives, have been used in the creation of dual fluorescent and magnetic probes. This opens up new avenues in the fields of sensing and molecular imaging (Ziessel & Stroh, 2003).

properties

CAS RN

55841-77-5

Product Name

2-(2,6-Dichloroanilino)-3-pyridinesulfonamide

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(2,6-dichloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(13)10(7)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18)

InChI Key

CTUDWPLUUVGGGP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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